Sodium metabisulfite

Catalog No.
M. Wt
190.11 g/mol
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium metabisulfite

CAS Number


Product Name

Sodium metabisulfite

Molecular Formula


Molecular Weight

190.11 g/mol



InChI Key





54 % (NIOSH, 2016)
Freely soluble in water, glycerol; slightly soluble in alcohol
Soluble in ethanol
66.7 g/100 g water at 25 °C
Very soluble in sodium bisulfite
In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol
Solubility in water, g/100ml at ml °C: 54 (good)


Disulfurous Acid Disodium Salt; Pyrosulfurous Acid Disodium Salt; Campden Tablets; Colorstrip Catalyst 100; Disodium disulfite; Disodium Metabisulfite; Disodium Pyrosulfite; Disodium Pyrosulfite (Na2S2O5); E 223; Fertisilo; NSC 158277; NSC 227243; So

Canonical SMILES


Sodium metabisulfite is a white crystalline or powdered solid obtained through industrial processes []. It readily dissolves in water, forming a clear, colorless solution. Its significance lies in its ability to act as a disinfectant, antioxidant, and preservative []. In research settings, it finds use in:

  • Preserving biological samples: It inhibits the growth of bacteria and fungi, protecting tissues, proteins, and other biological materials during storage and transportation.
  • Winemaking: Small amounts control oxidation and microbial spoilage, influencing wine quality.
  • Analytical chemistry: It can act as a reducing agent in certain titrations.

Molecular Structure Analysis

The sodium metabisulfite molecule consists of two sodium cations (Na+) and a metabisulfite anion (S2O5²⁻). The sulfur atom sits centrally, bonded to two oxygen atoms via double bonds on either side. Each terminal oxygen atom has a single bond to a sulfur atom and a single negative charge []. This structure allows sodium metabisulfite to readily release sulfur dioxide (SO2) when in solution or upon heating.

Chemical Reactions Analysis


Sodium metabisulfite is commercially produced by reacting sulfur dioxide (SO2) with sodium carbonate (Na2CO3) in an aqueous solution.

Na2CO3 (aq) + 2SO2 (g) → Na2S2O5 (aq) + CO2 (g)


When heated above 150°C, sodium metabisulfite decomposes to release sulfur dioxide and sodium sulfate (Na2SO4).

Na2S2O5 (s) → Na2SO4 (s) + SO2 (g)

Other relevant reactions:

  • In solution, sodium metabisulfite reacts with water to form sodium bisulfite (NaHSO3) and releases a hydrogen ion (H+), making the solution slightly acidic.

Na2S2O5 (aq) + H2O (l) → 2NaHSO3 (aq) + H+ (aq)

  • It acts as a reducing agent, donating electrons to oxidize other compounds. The specific reaction depends on the reacting species.

Physical and Chemical Properties

  • Formula: Na2S2O5
  • Molar mass: 190.107 g/mol []
  • Appearance: White crystalline or powdered solid
  • Melting point: 150°C (decomposes)
  • Boiling point: Not applicable (decomposes)
  • Solubility: Highly soluble in water (560 g/L at 25°C), slightly soluble in glycerol
  • Stability: Decomposes upon heating or exposure to moisture, releasing sulfur dioxide
  • pH: Aqueous solutions are slightly acidic (pH ~ 4.3)

The primary mechanism of action of sodium metabisulfite is linked to its ability to release sulfur dioxide. SO2 acts as an antimicrobial agent by disrupting bacterial and fungal cell membranes and inhibiting essential enzymes. It also functions as an antioxidant by scavenging free radicals that can damage cells and biomolecules.

In winemaking, small amounts of sodium metabisulfite inhibit specific enzymes involved in browning reactions, preserving the desired color and flavor profile.

Sodium metabisulfite can pose safety hazards if not handled appropriately.

  • Toxicity: High doses can cause irritation of the respiratory tract, eyes, and skin. Individuals with asthma may be particularly sensitive.
  • Flammability: Non-flammable but can decompose upon heating, releasing irritating and toxic sulfur dioxide gas.
  • Reactivity: Can react with strong acids or oxidizing agents to release hazardous fumes.

Safety precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and a respirator when handling sodium metabisulfite.
  • Ensure adequate ventilation to avoid exposure to sulfur dioxide fumes.
  • Store in a cool, dry place in a tightly sealed container.
  • Preservative: It inhibits the growth of bacteria, fungi, and yeasts in research samples, particularly biological samples like tissues, enzymes, and proteins. This allows researchers to store these samples for extended periods without degradation [].
  • Antioxidant: It scavenges free radicals, preventing oxidative damage to sensitive molecules like DNA, proteins, and lipids. This is crucial in maintaining the integrity and functionality of these molecules in research studies [].

Other Applications in Research

Beyond these primary functions, sodium metabisulfite has other research applications:

  • Chromatographic separations: It acts as a mobile phase modifier in high-performance liquid chromatography (HPLC) and ion chromatography, influencing the retention and separation of various compounds [].
  • Chemical synthesis: It participates in various reactions as a reducing agent or a source of sulfur, facilitating the synthesis of specific compounds.
  • Wastewater treatment: It reduces the level of dissolved oxygen in wastewater, creating an anaerobic environment suitable for specific microorganisms involved in biodegradation processes.

Important Considerations

While beneficial in research, it's crucial to remember the following:

  • Safety precautions: Sodium metabisulfite can irritate the skin, eyes, and respiratory system, requiring proper handling and safety equipment [].
  • Potential for interference: In some research settings, its presence might interfere with certain analytical methods or biological processes, necessitating careful consideration [].

Physical Description

Sodium metabisulfite appears as a white crystalline or powder solid with a slight sulfur odor. Toxic by inhalation . Strongly irritates skin and tissue. Noncombustible, but may decompose to emit toxic oxide fumes of sulfur and sodium when heated to high temperature. A corrosive acid when mixed with water. Used as a food preservative and as a laboratory reagent.
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
White crystals or crystalline powder
White to yellowish crystals or powder with a slight odor of sulfur.
White to yellowish crystals or powder with an odor of sulfur dioxide.


White hexagonal crystals or powder
White to yellowish crystals or powder.
Colorless crystals
White granular or powdered salt

Boiling Point

Decomposes (NIOSH, 2016)


1.4 (NIOSH, 2016)
Specific gravity: 1.4 at 25 °C/4 °C
1.4 g/cm³




In the presences of traces of water, it develops an odor of sulfur dioxide

Melting Point

greater than 302 °F (Decomposes) (NIOSH, 2016)
>302 °F (decomposes)
>302°F (decomposes)
>302°F (Decomposes)



Related CAS

18403-71-9 (unspecified hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Therapeutic Uses

Exptl Use: Conversion of Cr (VI) to Cr (III) via sodium metabisulfite or sodium dithionite prevents Cr dermatitis in sensitive individuals.

MeSH Pharmacological Classification

Bronchoconstrictor Agents

Mechanism of Action

Sulfite is a potentially toxic molecule that might enter the body via ingestion, inhalation, or injection. For cellular detoxification, mammalians rely on sulfite oxidase to convert sulfite to sulfate. The purpose of this research was to determine the effect of sulfite on zinc, iron, and copper levels in rat liver and kidney tissues. Forty normal and sulfite oxidase-deficient male albino rats were divided into four groups that included untreated controls (group C), a sulfite-supplemented group that received 70 mg sodium metabisulfite per kilogram per day (group S), a sulfite oxidase-deficient group (group D), and a sulfite oxidase-deficient group that was also given 70 mg sodium metabisulfite per kilogram per day (group DS). The iron and zinc levels in the liver and kidney in groups S and DS were not affected by sulfite treatment compared to their respective controls (groups C and D). Sulfite exposure led to an increase of kidney copper content in the S group when compared to untreated controls. The kidney copper levels were significantly increased in the unexposed deficient rats, but it was not different than that of the deficient rats that were given oral sulfite treatment. These results suggest that kidney copper levels might be affected by exogenous or endogenous sulfite.
The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells.
The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02.
The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms.
/Investigators/ studied the action of sodium metabisulfite on mucociliary transport in a frog palate epithelial injury model, hypothesizing that it may be useful for the study of mechanisms of airway injury. Sodium metabisulfite (MB) releases SO2 on contact with water. SO2 is a pollutant in automobile fumes and may play a role in the exacerbation of airway disease symptoms. We first investigated its effect on mucociliary clearance. MB 1x10-1 M, increased mucociliary clearance time (MCT) by 254.5 +/- 57.3% of control values, (p < 0.001, sample size = 7). MB 1x10-4 M and 1x10-2M did not interfere with mucus clearance time compared to control values. In MB-treated frog palates, MCT did not return to control values after one hour (control, 97.3 +/- 6.3% vs. MB, 140.9 +/- 46.3%, p < 0.001, sample size = 7). Scanning EM images of epithelial tissue were morphometrically analyzed and showed a 25 +/- 12% loss of ciliated cells in MB palates compared to controls with an intact ciliary blanket. Intact cells or groups of ciliated cells were found in scanning EM micrographs of mucus from MB-treated palates. This was associated with increased matrix metalloproteinase (MMP-9) activity in epithelial tissue and mucus. We suggest that the loss of ciliated cells as a result of MMP-9 activation prevented full recovery of MCT after MB 1x10-1 M. The mechanism of action may be on epithelial cell-cell or cell-matrix attachments leading to cell loss and a disruption of MCT.
The present study was designed to evaluate the nature of intervening agents in L-DOPA- and dopamine-induced neurotoxicity in Neuro-2A cells. In the absence of cells and in conditions of light protection, at 37 degrees C, L-DOPA or dopamine (1 mM) in culture medium degraded spontaneously in a time-dependent manner, this being prevented by ascorbic acid (200 uM) and other antioxidants, namely glutathione (1 mM), N-acetyl-L-cysteine (1 mM), sodium metabisulphite (200 uM), but not N-ter-butyl-alpha-phenylnitrone (1 mM) and deferoxamine (100 uM). The viability of Neuro-2A cells declined following treatment with L-DOPA or dopamine in a concentration- and time-dependent manner. The decrease in cell viability by L-DOPA (10+/-4% of control) or dopamine (15+/-4% of control) was markedly attenuated by antioxidants (ascorbic acid, glutathione, N-acetyl-L-cysteine and sodium metabisulphite). Autoxidation of L-DOPA or dopamine was accompanied by the formation of H2O2 in a time-dependent manner, this being completely prevented by ascorbic acid at 24 hr or markedly reduced at 48 hr. Protective effects of 100 U/ mL catalase (40+/-1% of control) against L-DOPA-induced cell death were lower than those conferred by 200 uM ascorbic acid (70+/-3% of control). Catalase-induced protection (59+/-5% of control) against dopamine-induced cell death was similar to that conferred by 200 uM ascorbic acid (57+/-4% of control). L-DOPA-induced neuronal cell death was also accompanied by increases in caspase-3 activity, this being insensitive to ascorbic acid. Dopamine-induced increase in caspase-3 activity occurred only when autoxidation of the amine was prevented by ascorbic acid. It is suggested that in addition to generation of H2O2 and quinone formation, L-DOPA- and dopamine-induced cell death may result from induction of apoptosis, as evidenced by increases in caspase-3 activity. Dopamine per se induces apoptosis by a mechanism independent of oxidative stress, as evidenced by the fact that increases in caspase-3 activity occurred only when autoxidation of the amine was prevented.
Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events.





Sodium metabisulfite usually contains small amounts of sodium sulfite and sodium sulfate.

Other CAS

7681-57-4; 7757-74-6

Associated Chemicals

Sodium bisulfite; 7631-90-5


Sodium disulfite

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Agrochemicals -> Fungicides
ANTIOXIDANT; -> JECFA Functional Classes
Health Hazards -> Corrosives
Cosmetics -> Preservative

Methods of Manufacturing

Sodium disulfite is produced by treating 50-70% sodium hydroxide or a suspension of sodium carbonate with sulfur-dioxide-containing gases in saturated sodium hydrogen sulfite solution. The sodium disulfite is removed by centrifugation and then dried.
Formed when sodium bisulfite undergoes thermal dehydration. It may also be prepared by passing sulfur dioxide over sodium carbonate.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Custom compounding of purchased resin
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Organic fiber manufacturing
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
Disulfurous acid, sodium salt (1:2): ACTIVE
Chief constituent of commercial dry sodium bisulfite with which most of its properties and uses are practically identical.
Effluent containing Na2S2O5 5.7 ppm was circulated to wash flue gas in a press scrubber at 200 °For 2 hr. Spent liquid was filtered to obtain filtrate with Na2S2O5 2.4 ppm.
Of 17 antioxidants evaluated for use in epinephrine injection solutions, sodium metabisulfite was found to be most effective.
Post-emergence application of 1 kg Na2S2O5/ha increased the yield of sugar beet by 5.9%, and its sugar content by 17.57%, whereas the ash and N contents were decreased.
Listed as Generally Considered Safe (GRAS) by the FDA

Analytic Laboratory Methods

The determination of ascorbate, bromate and metabisulfite in bread improvers using high performance ion-exchange chromatography. /Metabisulfite/
Development of a high-performance ion chromatographic (HPIC) method for the determination of sodium metabisulfite in parenteral formulations.

Storage Conditions

The bulk material should be stored in a well closed container, protected from light, in a cool, dry place.
... Storage containers are predominantly made from 1.4571 grade stainless steel. Fiberglass-reinforced plastic containers are also suitable for storage. Paper or plastic sacks, steel barrels, or big bags made of synthetic fibers are used for transportation.


Sodium metabisulfite (Na2S2O5) is used as an antioxidant and antimicrobial agent in a variety of drugs and functions as a preservative in many food preparations. In addition to their antioxidant activity, sulfites oxidize to sulfite radicals (SO3-) initiating lipid peroxidation. This study was performed to elucidate the effect of subchronic Na2S2O5 (520 mg/kg/day) ingestion on hepatic and renal antioxidant enzyme activities and lipid peroxidation in albino rats. The antioxidant effect of L-carnitine was also tested in rats treated with Na2S2O5. Plasma uric acid levels were monitored in all rats included in the study. Malondialdehyde (MDA) levels significantly increased in Na2S2O5 treated rats vs. controls, with kidney values of 2.21+/-0.21 vs. 1.22+/-0.35 and liver values of 79.85+/-19.5 vs. 31.36+/-5.0 nmol/mg protein, respectively. Selenium-glutathione peroxidase (GPx) activity was significantly increased in Na2S2O5 treated rats vs. controls, with kidney values of 38.22+/-2.21 vs. 8.09+/-0.76 and liver values of 31.11+/-6.37 vs. 11.70+/-1.02 U/g protein, respectively. Sodium metabisulfite treatment increased plasma uric acid levels in rats that were included in the study. No protective effect of L-carnitine was observed against lipid peroxidation in both liver and kidneys of rats treated with Na2S2O5. The presented data confirm the prooxidant activity of sulfites and suggest that increased GPx activity and plasma uric acid levels may partially reduce the observed renal and hepatocellular oxidative damage caused via the ingestion of sulfites.
Sodium metabisulfite is incompatible with chloramphenicol owing to a more complex reaction. /Sodium metabisulfite/ also inactivates cisplatin in solution.
Sodium metabisulfite reacts with sympathomimetics and other drugs that are ortho- or para-hydroxybenzyl alcohol derivatives to form sulfonic acid derivatives possessing little or no pharmacological activity. The most important drugs subject to this inactivation are epinephrine (adrenaline) and its derivatives.
The aim of the present experiment was to test the effects of a wet preservation of triticale contaminated mainly with deoxynivalenol (DON) with sodium metabisulphite (Na2S2O5, SBS) on growth performance, liver function, clinical-chemical plasma parameters and organ histopathology of piglets. For this purpose both the uncontaminated control triticale and the DON contaminated triticale were included in the piglet diet either untreated (CON, FUS) or SBS-treated (CON-SBS, FUS-SBS) and fed for 28 d starting from weaning. The dietary concentrations of DON and DON sulfonate (DONS), the DON derivative resulting from the SBS treatment, amounted to 0.156, 0.084, 2.312 and 0.275 mg DON per kg CON, CON-SBS, FUS and FUS-SBS diet, and to <0.05, <0.05, <0.05 and 1.841 mg/kg diet, respectively. Feeding the FUS diet significantly reduced the feed intake compared to the other three groups as indicated by the significant interactions between triticale source and SBS treatment when the whole experimental period of 28 d was considered (p = 0.014) while live weight gain and feed to gain ratio remained unaffected. The total plasma protein concentration was significantly depressed due to feeding the contaminated diets whereas SBS treatment exerted an increasing effect at the same time (45.4, 49.5, 40.7 and 46.5 g/L for piglets fed the CON, CON-SBS, FUS and FUS-SBS diet, respectively). The liver function was tested by the (13)C-methacetin breath test (MBT) allowing evaluation of the cytochrome P4501A2 activity. MBT results, expressed as cumulative percentage dose recovery after 360 min (cPDR360) revealed a slight stimulation of liver function due to SBS treatment (p = 0.052) (37.5, 39.4, 37.4 and 55.1% for piglets fed the CON, CON-SBS, FUS and FUS-SBS diet, respectively). Liver weight and histopathological scoring were only weakly related to the MBT results. Further histopathological examinations of kidneys, pancreas and heart revealed no treatment effects. It was concluded that the SBS treatment of the contaminated triticale restored the performance of piglets to the level of the piglets fed the control diet while the effects on liver function, clinical-chemical plasma parameters - excepting the protein concentration - and organ histopathology were only marginal.

Stability Shelf Life

On exposure to air and moisture is slowly oxidized to sulfate.


Modify: 2023-08-15
TITCK Product Information: NEOFLEKS IZOPLEN-M (D-glucose monohydrate, dipotassium phosphate, potassium chloride, sodium acetate, sodium chloride, sodium metabisulfite) injection

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